molecular formula C16H22O10 B12806896 (5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one

(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one

Cat. No.: B12806896
M. Wt: 374.34 g/mol
InChI Key: HEYZWPRKKUGDCR-MQADLURCSA-N
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Description

Swertiamarin is a secoiridoid glycoside primarily extracted from the Indian medicinal plant Enicostema axillare (Lam). It is known for its diverse biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects . Swertiamarin has been traditionally used in various folk medicines and has gained attention for its potential therapeutic applications.

Preparation Methods

Swertiamarin can be isolated from plants like Enicostema littorale and Swertia chirata. The extraction process typically involves the use of solvents such as methanol or ethanol. The plant material is dried, powdered, and subjected to solvent extraction. The extract is then purified using techniques like liquid chromatography .

For industrial production, High-Performance Liquid Chromatography (HPLC) is commonly used to ensure the purity and consistency of swertiamarin. The mobile phase often consists of methanol and water in varying ratios .

Chemical Reactions Analysis

Swertiamarin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are gentianine and erythrocentaurin .

Comparison with Similar Compounds

Swertiamarin is often compared with other secoiridoid glycosides like amarogentin and gentiopicroside. While all these compounds exhibit similar biological activities, swertiamarin is unique due to its broader range of therapeutic effects and higher bioavailability .

Similar Compounds

Swertiamarin stands out due to its extensive therapeutic potential and diverse applications in various fields of research and industry.

Properties

Molecular Formula

C16H22O10

Molecular Weight

374.34 g/mol

IUPAC Name

(3S,4R)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one

InChI

InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16?/m0/s1

InChI Key

HEYZWPRKKUGDCR-MQADLURCSA-N

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2C1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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